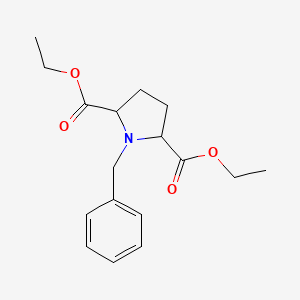

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Descripción general

Descripción

“(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug synthesis, catalysis, and molecular modeling. It has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol .

Physical And Chemical Properties Analysis

“(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate” has a molecular weight of 305.37 g/mol . It should be stored in a dry environment between 2-8°C . Unfortunately, specific physical and chemical properties like melting point, solubility, and spectral data were not found in the available resources.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Facile Synthetic Routes : A study describes the synthesis of (+/-)-cis-5-arylcarbamoyl-2-ethoxycarbonylpyrrolidines and further separation to obtain enantiopure pyrrolidines, demonstrating a method for preparing (2S,5R)-(-)-7 and other pyrrolidine derivatives with potential applications in organic synthesis (Ping-An Wang et al., 2007).

Biological and Pharmacological Research

- Antimicrobial Activity : Microwave-assisted synthesis of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, has been explored for antimicrobial activities. This highlights the compound's role in developing new antimicrobial agents (K. Sreekanth & A. Jha, 2020).

Application in Organic Synthesis and Ligand Chemistry

- Enantioselective Biotransformations : The use of amidase-catalyzed hydrolysis for kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide into enantiomerically pure compounds underscores the utility of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate in asymmetric synthesis and the preparation of drug-like molecules (Peng Chen et al., 2012).

Catalysis and Material Science

- Coordination Chemistry : The synthesis of ligands from pyrrolidine derivatives, including the creation of a chiral bisoxazine ligand from 3,4-diethylpyrrole-2,5-dicarboxylic acid, illustrates the compound's significance in developing novel ligands for catalysis and material science applications (C. Mazet & L. Gade, 2003).

Safety and Hazards

The compound is labeled with a warning signal word . Hazard statements indicate that it may be harmful if swallowed, in contact with skin, or if inhaled (H302-H312-H332) . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing hands thoroughly after handling (P264) .

Propiedades

IUPAC Name |

diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUSEIANLSWKPY-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

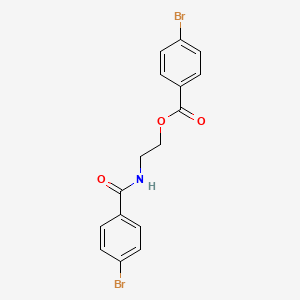

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)